4-Hydroxy-1,2-dimethyl-5-oxopyrrolidine-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

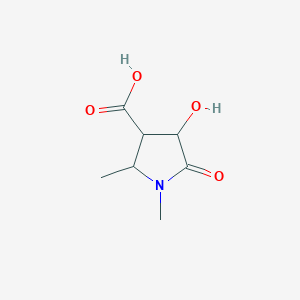

4-Hydroxy-1,2-dimethyl-5-oxopyrrolidine-3-carboxylic acid is a heterocyclic organic compound with significant importance in various fields of scientific research. This compound is characterized by a pyrrolidine ring substituted with hydroxy, methyl, and carboxylic acid groups, making it a versatile molecule for various chemical reactions and applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-1,2-dimethyl-5-oxopyrrolidine-3-carboxylic acid typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable amino acid derivative, the cyclization can be achieved using reagents like dihydrofuran and hydrazone, followed by purification steps to isolate the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors, continuous flow systems, and advanced purification techniques to meet the demand for this compound in various applications .

Analyse Des Réactions Chimiques

Types of Reactions: 4-Hydroxy-1,2-dimethyl-5-oxopyrrolidine-3-carboxylic acid undergoes several types of chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The carboxylic acid group can participate in esterification or amidation reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Reagents like thionyl chloride (SOCl2) for esterification or dicyclohexylcarbodiimide (DCC) for amidation.

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of esters or amides.

Applications De Recherche Scientifique

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent against multidrug-resistant Gram-positive pathogens and fungi. The increasing resistance among these pathogens necessitates the development of novel antimicrobial candidates.

Case Study: Antimicrobial Screening

In a study involving various derivatives of 4-hydroxy-1,2-dimethyl-5-oxopyrrolidine-3-carboxylic acid, researchers employed broth microdilution techniques to assess antimicrobial efficacy. The results indicated that certain derivatives exhibited significant activity against strains harboring resistance mutations, such as TR34/L98H in the CYP51A gene. Notably, compounds with specific substitutions demonstrated enhanced activity against Staphylococcus aureus and other resistant strains .

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| Compound A | 64 | Staphylococcus aureus |

| Compound B | 128 | Candida albicans |

| Compound C | 8 | Enterococcus faecalis |

Anticancer Properties

The anticancer potential of this compound has been explored through various in vitro studies. The compound's derivatives have shown promising results in reducing cell viability in cancer models.

Case Study: In Vitro Anticancer Activity

In a controlled experiment using A549 human lung cancer cells, derivatives of the compound were tested for their cytotoxic effects. The study revealed that certain modifications significantly enhanced anticancer activity compared to standard treatments like cisplatin.

| Derivative | Viability Reduction (%) | p-value |

|---|---|---|

| 3,5-Dichloro | 24.5 | <0.0001 |

| 5-Fluoro | 87.4 | - |

| Control (Cisplatin) | 67.4 | - |

These findings suggest that structural modifications can lead to more effective anticancer agents .

Antioxidant Activity

The antioxidant properties of this compound are also noteworthy. Research indicates that its derivatives possess strong radical scavenging abilities, making them potential candidates for oxidative stress-related conditions.

Case Study: Antioxidant Screening

In a study evaluating the antioxidant capacity of various derivatives, it was found that some compounds exhibited DPPH radical scavenging activity significantly higher than ascorbic acid, a well-known antioxidant.

| Compound | DPPH Scavenging Activity (%) |

|---|---|

| 1-(5-Chloro-2-hydroxyphenyl) | 88.6 |

| 1-(3-amino-5-chloro-2-hydroxyphenyl) | 87.7 |

| Ascorbic Acid | Reference (100%) |

These results underline the compound's potential as a therapeutic agent in combating oxidative stress .

Mécanisme D'action

The mechanism of action of 4-Hydroxy-1,2-dimethyl-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing biochemical reactions and cellular processes. The hydroxy and carboxylic acid groups play crucial roles in binding to active sites of enzymes, thereby modulating their activity .

Comparaison Avec Des Composés Similaires

Pyrrolidine-2,5-dione: Shares the pyrrolidine ring structure but differs in functional groups.

Proline: An amino acid with a similar pyrrolidine ring but lacks the hydroxy and additional methyl groups.

Hydroxyproline: Similar to proline but with a hydroxy group, making it more comparable to 4-Hydroxy-1,2-dimethyl-5-oxopyrrolidine-3-carboxylic acid.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other pyrrolidine derivatives .

Activité Biologique

4-Hydroxy-1,2-dimethyl-5-oxopyrrolidine-3-carboxylic acid (CAS No. 2126161-29-1) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the synthesis, biological activity, and mechanisms of action of this compound, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C7H11NO4, with a molecular weight of 173.17 g/mol. The compound features a pyrrolidine ring with hydroxyl, methyl, and carboxylic acid substituents, contributing to its reactivity and biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₁NO₄ |

| Molecular Weight | 173.17 g/mol |

| CAS Number | 2126161-29-1 |

| Structure | Chemical Structure |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the cyclization of amino acid derivatives under controlled conditions. The use of reagents such as dihydrofuran and hydrazone is prevalent in the synthetic route, followed by purification to isolate the product .

Anticancer Activity

Recent studies have indicated that derivatives of 5-oxopyrrolidine, including this compound, exhibit significant anticancer properties. In vitro tests using A549 human lung adenocarcinoma cells demonstrated that certain derivatives showed potent cytotoxicity comparable to established chemotherapeutic agents like cisplatin .

Case Study:

In a study assessing various pyrrolidine derivatives, compounds structurally related to 4-Hydroxy-1,2-dimethyl-5-oxopyrrolidine were evaluated for their effects on cell viability. The results indicated that specific substitutions on the pyrrolidine ring could enhance anticancer activity while minimizing toxicity to non-cancerous cells .

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. Research has shown that some derivatives exhibit activity against multidrug-resistant strains of bacteria such as Staphylococcus aureus. However, the compound itself showed limited efficacy against Gram-negative pathogens .

The mechanism through which this compound exerts its biological effects involves its interaction with specific molecular targets within cells. The hydroxyl and carboxylic acid groups are crucial for binding to enzyme active sites, potentially acting as inhibitors or activators in various biochemical pathways .

Propriétés

IUPAC Name |

4-hydroxy-1,2-dimethyl-5-oxopyrrolidine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO4/c1-3-4(7(11)12)5(9)6(10)8(3)2/h3-5,9H,1-2H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCYHZGDPSAJBAK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(=O)N1C)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.